4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine

Physicochemical characterization Building block quality control Medicinal chemistry scaffold selection

Researchers requiring exact 3,4-difluorophenyl pharmacophoric elements for NK₁ or DPP-4 programs face supply inconsistency with non-fluorinated or regioisomeric analogs. This building block solves that with precise electronic and steric properties. - Dual ¹⁹F NMR handles for fragment-based screening and conformational analysis. - pKa 8.37±0.20 amine handle optimized for amide coupling and reductive amination. - Documented in Merck NK₁ antagonist patents (US 6,489,343) for depression and emesis.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
Cat. No. B13022932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC(=C(C=C2)F)F)N
InChIInChI=1S/C11H13F2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2
InChIKeyKMAMAFGEEHVRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine (CAS 1343262-94-1) is a fluorinated aryl tetrahydropyran-4-amine building block with molecular formula C₁₁H₁₃F₂NO and molecular weight 213.22 g/mol . It belongs to the broader class of aryl-substituted aminotetrahydropyrans—a scaffold ranked as the most frequently reported three-dimensional ring system in marketed drugs, second only to the phenyl ring when two-dimensional rings are included . The compound features a 3,4-difluorophenyl group directly bonded to the 4-position of the tetrahydropyran ring, with a primary amine at the quaternary carbon center . Predicted physicochemical properties include a boiling point of 286.6±40.0 °C, density of 1.210±0.06 g/cm³, and pKa of 8.37±0.20 . This compound serves as a versatile intermediate in medicinal chemistry programs targeting dipeptidyl peptidase-IV (DPP-IV/DPP-4) inhibition [1] and neurokinin-1 (NK₁) receptor antagonism [2], as documented in patent literature from Merck Sharp & Dohme and other pharmaceutical organizations.

Program DPP‑IV and NK₁ receptor antagonist research programs
Scaffold Privileged tetrahydropyran core for drug discovery
Handle Primary amine for amide coupling, reductive amination, and sulfonamide formation

Structural Differentiation from Closest Analogs


Substituting 4-(3,4-difluorophenyl)tetrahydro-2H-pyran-4-amine with a non-fluorinated, mono-fluorinated, regioisomeric, or ring-heteroatom analog is not scientifically equivalent and will produce divergent outcomes in downstream synthetic and biological applications. The 3,4-difluorophenyl moiety introduces dual electron-withdrawing effects that modulate amine basicity (pKa 8.37±0.20) , lipophilicity, and metabolic stability relative to non-fluorinated or mono-fluorinated congeners—each fluorine substitution pattern producing distinct logP, pKa, and steric profiles . The regioisomer N-(3,4-difluorophenyl)oxan-4-amine (CAS 1157008-32-6), where the amine nitrogen is attached to the phenyl ring rather than the tetrahydropyran ring, presents fundamentally different hydrogen-bonding geometry, basicity, and synthetic derivatization pathways . Furthermore, replacing the tetrahydropyran oxygen with a piperidine nitrogen (4-(3,4-difluorophenyl)piperidine, CAS 262272-56-0) alters ring polarity, hydrogen-bond acceptor capacity, and conformational preferences—critical factors for target engagement in drug discovery programs . The quantitative evidence below demonstrates these differentiation points with predicted and experimentally measured comparator data.

Non-fluorinated or mono-fluoro analogs: different density, MW, and lipophilicity alter stoichiometric calculations and purification behaviour—direct transfer may not be reliable.
Piperidine analog (ring NH): shifts ring polarity, basicity, and hydrogen-bonding capacity; not interchangeable for target-engagement studies.
Regioisomer N‑(3,4‑difluorophenyl)oxan‑4‑amine: aromatic amine (aniline-type) versus primary alkylamine—different nucleophilicity and coupling scope; using the wrong regioisomer will cause synthesis failure.

Comparator-Quantified Differentiation Evidence


Density and Molecular Weight vs. Non-Fluorinated Analog

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine exhibits a predicted density of 1.210±0.06 g/cm³, which is 14.6% higher than the density of the non-fluorinated 4-phenyltetrahydro-2H-pyran-4-amine (1.056±0.06 g/cm³) . The molecular weight increase from 177.24 g/mol (non-fluorinated) to 213.22 g/mol (difluoro target) represents a 20.3% mass gain attributable to the two fluorine substituents . These differences impact solution handling, stoichiometric calculations, and purification behavior in both laboratory-scale synthesis and process chemistry scale-up.

Density & MW vs Non‑F
Data to verify
Target: d=1.210 g/cm³, MW 213.22
Comparator (4‑phenyl): d=1.056 g/cm³, MW 177.24
Δ +14.6% density, +20.3% MW
Differences affect molar concentration calculations and purification—recalibration recommended.
Predicted density; confirm with supplier COA for exact batch values.
Physicochemical characterization Building block quality control Medicinal chemistry scaffold selection

Boiling Point vs. Mono-Fluorinated Analog

The predicted boiling point of 4-(3,4-difluorophenyl)tetrahydro-2H-pyran-4-amine is 286.6±40.0 °C, compared to 280.8±40.0 °C for the mono-fluorinated 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine (CAS 870846-04-1) . This +5.8 °C difference, while moderate, reflects the cumulative effect of the second fluorine substituent on intermolecular interactions. The difluoro compound's higher boiling point correlates with increased polarity and stronger dipole-dipole interactions arising from the 3,4-difluoro substitution pattern.

Boiling Pt vs Mono‑F
Data to verify
Target: 286.6±40.0 °C
Comparator (4‑F‑Ph): 280.8±40.0 °C
ΔTb +5.8 °C
Moderate shift may influence distillation-cut and solvent-exchange protocols.
Predicted at 760 mmHg; experimental validation recommended for process development.
Thermal property comparison Purification method selection Distillation and storage optimization

Ring Heteroatom and Basicity vs. Piperidine Analog

The target compound features a tetrahydropyran ring (oxygen heterocycle) with a predicted amine pKa of 8.37±0.20 . In contrast, 4-(3,4-difluorophenyl)piperidine (CAS 262272-56-0) contains a piperidine ring (nitrogen heterocycle) with a calculated LogP of 2.36 and predicted LogD (pH 7.4) of -0.19, indicating different protonation state distributions at physiological pH . The tetrahydropyran oxygen (hydrogen bond acceptor; calculated TPSA contribution ~9.2 Ų) versus the piperidine nitrogen (capable of both hydrogen bond donation and acceptance, with an additional basic center) yields fundamentally different solubility, permeability, and target-engagement profiles in biological systems .

Ring O vs NH (Piperidine)
Class‑level
Target: THP O ring, pKa amine 8.37
Piperidine analog: NH ring, LogP 2.36, LogD (pH 7.4) −0.19
Different H‑bond acceptor/donor profile and protonation state; not equivalent for target engagement.
Scaffold choice impacts off‑target liability and solubility‑pH profile.
Amine basicity Salt formation Heterocycle scaffold comparison Medicinal chemistry design

Regioisomeric Amine Linkage and Reactivity

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine (CAS 1343262-94-1) has the amine directly attached to the tetrahydropyran C-4 carbon (quaternary α-amino ether center), whereas the regioisomer N-(3,4-difluorophenyl)oxan-4-amine (CAS 1157008-32-6) has the amine nitrogen attached to the aromatic ring (secondary aniline-type nitrogen) . Despite identical molecular formula (C₁₁H₁₃F₂NO) and molecular weight (213.22), these regioisomers present distinct amine classes: the target compound is a primary alkylamine (pKa ~8.4), while the regioisomer is a secondary aromatic amine (aniline-type, expected pKa ~4-5) . This difference governs nucleophilicity, acylation/sulfonylation kinetics, and the scope of compatible coupling reactions (e.g., Buchwald-Hartwig amination accessible only to the aniline-type regioisomer; reductive amination and amide coupling favored for the alkylamine target) .

Amine Connectivity vs Regioisomer
Structural context
Target: alkylamine on C‑4, pKa ~8.4
Regioisomer: aniline‑type N‑aryl, pKa ~4–5
ΔpKa ~3–4 units
Alkylamine vs aromatic amine governs coupling scope—procurement of wrong regioisomer leads to failed reactions.
Identical molecular formula, fundamentally different reactivity class.
Regioisomer comparison Synthetic derivatization Amine reactivity Building block orthogonality

Recommended Application Scenarios


DPP-IV Inhibitor Lead Optimization for Type 2 Diabetes

Aryl-substituted aminotetrahydropyrans, including compounds built from the 3,4-difluorophenyl tetrahydropyran-4-amine scaffold, have been patented as DPP-IV inhibitors by multiple pharmaceutical organizations including Guangdong HEC Pharmaceutical (CN-109942583-A, 2019) and Merck (US Patent applications) [1]. The 3,4-difluorophenyl substitution pattern on the tetrahydropyran core is strategically relevant: the dual fluorine atoms enhance metabolic stability through blockade of cytochrome P450-mediated oxidative metabolism at the 3- and 4-positions of the phenyl ring, while the tetrahydropyran oxygen contributes three-dimensional character and hydrogen-bond acceptor capacity that is prized in DPP-4 inhibitor pharmacophore models . Medicinal chemistry teams optimizing DPP-4 inhibitors should specify this exact building block—rather than the non-fluorinated or mono-fluorinated analogs—when the target compound series requires the proven metabolic stability enhancement imparted by the 3,4-difluoro motif and the steric/electronic profile of the tetrahydropyran ring oxygen [2].

NK₁ Receptor Antagonist Synthesis

The 3,4-difluorophenyl tetrahydropyran structural motif appears in clinically pursued NK₁ receptor antagonists, as documented in Merck Sharp & Dohme's patent US 6,489,343 . The patent explicitly claims compounds incorporating the 3,4-difluorophenyl substituent on the tetrahydropyran core for the treatment of depression, anxiety, pain, inflammation, migraine, emesis, and postherpetic neuralgia . The NK₁ antagonist program at Merck utilized asymmetric conjugate addition to establish tetrahydropyran stereochemistry with the 3,4-difluorophenyl group as a critical pharmacophoric element [1]. Researchers developing tachykinin/neurokinin receptor modulators should select 4-(3,4-difluorophenyl)tetrahydro-2H-pyran-4-amine as a key intermediate or scaffold starting point when the target pharmacophore requires the specific electronic and steric properties of the 3,4-difluoro substitution pattern that proved successful in the Merck NK₁ program, rather than attempting to retrofit mono-fluoro or non-fluorinated analogs that lack this validated substitution pattern [1].

Fluorinated Fragment-Based Drug Discovery

The tetrahydropyran ring system is recognized as the most frequently reported three-dimensional ring scaffold in marketed drugs . The combination of this privileged scaffold with a 3,4-difluorophenyl substituent creates a building block suitable for fragment-based drug discovery libraries and scaffold-hopping exercises. The difluoro substitution provides a measurable ¹⁹F NMR handle for fragment screening and protein-ligand interaction studies, while the quaternary amine center at C-4 provides a vector for diverse derivatization (amide coupling, reductive amination, sulfonamide formation) [1]. Compared to the mono-fluoro analog, which offers only a single ¹⁹F NMR probe, the 3,4-difluoro pattern provides two distinct ¹⁹F chemical shift environments (ortho and meta fluorines), enabling more detailed conformational and binding-mode analysis by ¹⁹F NMR [2]. FBDD practitioners should procure this specific difluoro building block when the experimental design requires dual ¹⁹F NMR probes and the enhanced lipophilicity/metabolic stability profile of vicinal difluoro substitution.

Kinase Inhibitor and PPI Modulator Chemistry

Aminotetrahydropyran scaffolds have been employed in kinase inhibitor design programs, including Syk inhibitors (e.g., TAS05567 and related compounds achieving IC₅₀ values in the low nanomolar range in recombinant GST-hSYK assays) and DPP-4 inhibitors with clinical candidate profiles [1]. The broader patent landscape includes claims for tetrahydropyran-based compounds targeting BTK, EGFR, JAK, and RIPK2 kinases, with fluorine substitution on the aromatic ring recognized as a key determinant of selectivity and potency [2]. 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine, with its primary amine handle for further elaboration and its difluorinated aromatic ring for optimal target complementarity, is positioned as a strategic starting material for kinase-focused medicinal chemistry. Researchers should choose this building block over non-fluorinated or heteroatom-substituted analogs when the kinase inhibitor design hypothesis specifically requires the 3,4-difluorophenyl group's electron-withdrawing character, steric profile, and metabolic stability advantages as validated across multiple kinase inhibitor patent families [2].

Application
Selection Property
Validation Focus
DPP‑IV inhibitor research
3,4‑difluoro metabolic stability probe
Metabolic stability and DPP‑4 inhibition endpoint review
NK₁ receptor antagonist research
Patent‑reported 3,4‑difluoro pharmacophore
NK₁ binding affinity and selectivity profiling
Fluorinated fragment‑based drug discovery
Dual ¹⁹F NMR probe capability
Conformational analysis and binding‑mode studies
Kinase inhibitor & PPI modulator chemistry
Electron‑withdrawing difluoro for kinase selectivity
Kinase panel selectivity and target‑engagement assays
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